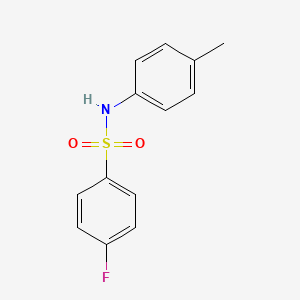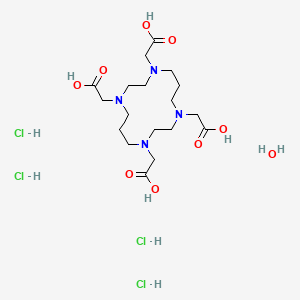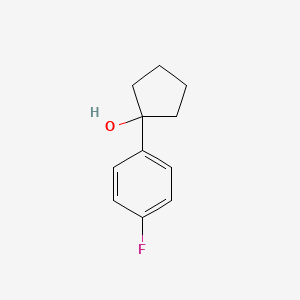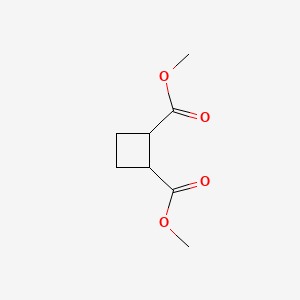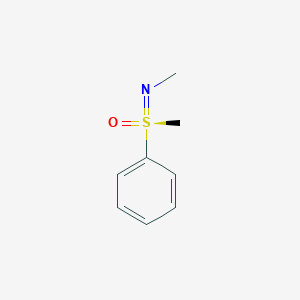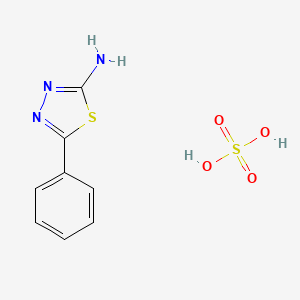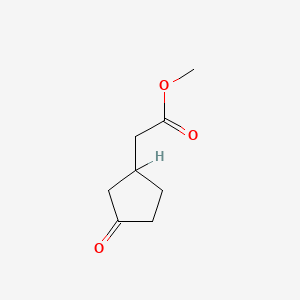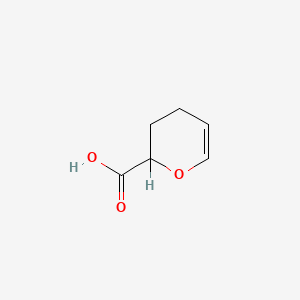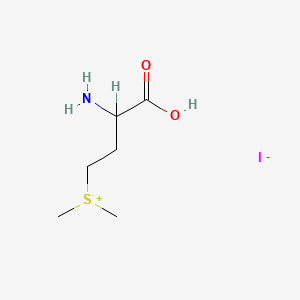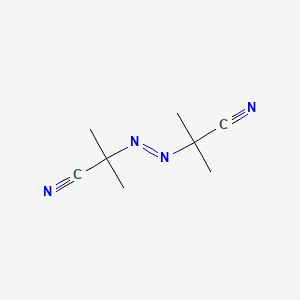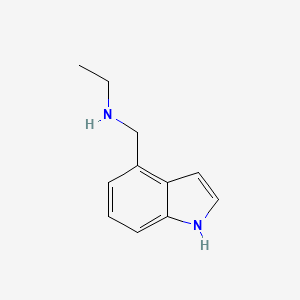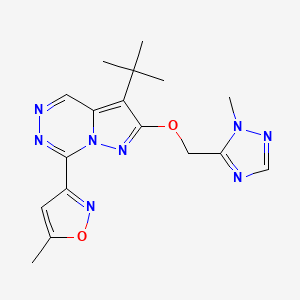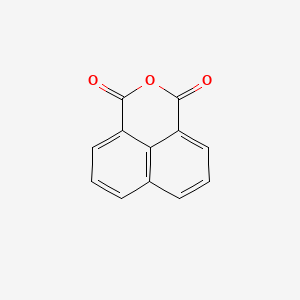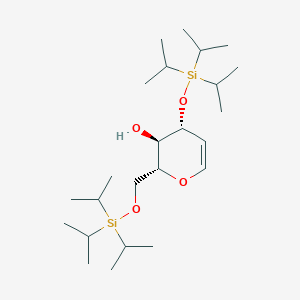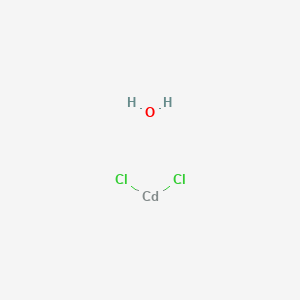
Cadmium chloride monohydrate
Vue d'ensemble
Description
Cadmium chloride monohydrate is a white crystalline compound with the chemical formula CdCl₂·H₂O. It is highly soluble in water and slightly soluble in alcohol. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Mécanisme D'action
Target of Action
Cadmium chloride monohydrate primarily targets the cellular components such as mitochondria and DNA . It is known to interfere with iron metabolism, leading to conditions like anemia .
Mode of Action
This compound exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It is also known to generate reactive oxygen species (ROS), which can cause damage to cells .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis . Furthermore, it causes epigenetic changes, including DNA methylation and histone modifications, which can have long-term impacts on gene expression and disease manifestation .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are complex. Cadmium has a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life . This leads to chronic low cadmium exposure (CLCE), which is associated with distinct pathologies in many organ systems .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels, inducing oxidative stress—a pivotal mechanism behind its toxicity . It also disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Additionally, it interferes with signaling pathways, contributing to pathological conditions and carcinogenesis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants .
Analyse Biochimique
Biochemical Properties
Cadmium chloride monohydrate interacts with various biomolecules, leading to biochemical reactions. It is known to induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts cell signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the Electron Transport Chain (ETC), which reduce the efficiency of proton pumps and consequently fail to maintain the essential proton gradient across the mitochondrial membrane .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Chronic low cadmium exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Cadmium accumulates in immune cells, modulates the function of the immune system, triggers immunological responses, and leads to diverse health problems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to accumulate in animal tissues, leading to detrimental health effects .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Cadmium ions are known to accumulate in the mitochondria, causing a decrease in mitochondrial membrane potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium chloride monohydrate can be synthesized by dissolving cadmium metal or cadmium oxide in hydrochloric acid. The reaction produces cadmium chloride, which can then be crystallized to obtain the monohydrate form. The reaction is typically carried out at room temperature, and the resulting solution is evaporated to yield this compound crystals .
Industrial Production Methods: Industrially, cadmium chloride is produced by the reaction of molten cadmium and chlorine gas at high temperatures (around 600°C). The monohydrate form can be obtained by evaporating a solution of cadmium chloride at specific temperatures (35°C for monohydrate, 20°C for hemipentahydrate, and 0°C for tetrahydrate) .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium chloride monohydrate undergoes various chemical reactions, including:
Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.
Reduction: It can be reduced to cadmium metal using reducing agents like hydrogen gas.
Substitution: Cadmium chloride can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating cadmium chloride in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas at elevated temperatures.
Substitution: Involves reacting cadmium chloride with other salts or acids to replace chloride ions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: Various cadmium salts depending on the substituting anion.
Applications De Recherche Scientifique
Cadmium chloride monohydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other cadmium compounds and in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in studies of cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of cadmium-based pigments, electroplating, and as a precursor for the synthesis of cadmium sulfide, which is used in photovoltaic cells
Comparaison Avec Des Composés Similaires
- Cadmium bromide (CdBr₂)
- Cadmium iodide (CdI₂)
- Cadmium fluoride (CdF₂)
Cadmium chloride monohydrate stands out due to its widespread use in various scientific and industrial applications, making it a compound of significant interest.
Propriétés
IUPAC Name |
dichlorocadmium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMQLUZKQIKII-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72589-96-9 | |
| Record name | Cadmium chloride, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35658-65-2, 7790-78-5 | |
| Record name | Cadmium dichloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium (II) chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of cadmium chloride monohydrate?
A1: The molecular formula of this compound is CdCl2·H2O. Its molecular weight is 201.31 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers employ various spectroscopic techniques for characterizing CdCl2·H2O. These include:
- Powder X-ray Diffraction (XRD): XRD is used to determine the crystal structure, lattice parameters, and phase purity of CdCl2·H2O crystals. [, , , , , , , , , , , , , , , , , , , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound and analyze their vibrational modes. [, , , , ]
- UV-Visible Spectroscopy (UV-Vis): This technique helps determine the optical properties of CdCl2·H2O, including its transparency, absorbance, and band gap. [, , , , , , , , , ]
Q3: Is this compound stable under ambient conditions?
A3: While bulk anhydrous CdCl2 is stable in ambient conditions, the monohydrate form, CdCl2·H2O, can be susceptible to dehydration depending on the humidity and temperature. []
Q4: How does the incorporation of organic molecules in crystal structures containing this compound impact their properties?
A4: Incorporating organic molecules like L-proline, L-histidine, or L-asparagine with CdCl2·H2O in crystal structures can significantly alter the material's optical, thermal, and mechanical properties. These semi-organic crystals often exhibit enhanced nonlinear optical properties compared to pure inorganic CdCl2·H2O, making them suitable for applications like frequency conversion and optical switching. [, , , , , , , , , , , , , , , , , , , , , , ]
Q5: What makes this compound suitable for nonlinear optical applications?
A5: CdCl2·H2O exhibits non-centrosymmetric crystal structures, which is a prerequisite for second-order nonlinear optical (NLO) activity. [, , , ] This property enables applications like second harmonic generation (SHG), where the material can double the frequency of incident light.
Q6: How does the SHG efficiency of this compound-based crystals compare to standard materials like KDP?
A6: Research indicates that semi-organic crystals containing CdCl2·H2O, like L-proline this compound (L-PCCM), can exhibit SHG efficiencies significantly higher than potassium dihydrogen phosphate (KDP). [, , ]
Q7: What are the safety concerns associated with this compound?
A7: this compound is toxic and should be handled with extreme care. Exposure to this compound can lead to various health issues. Appropriate safety measures, including personal protective equipment and proper waste disposal, are essential when working with CdCl2·H2O. []
Q8: How does this compound impact biological systems?
A8: CdCl2·H2O exhibits toxic effects on biological systems. Studies have investigated its impact on aquatic organisms like Nile tilapia, demonstrating that exposure to cadmium can induce oxidative stress and negatively affect various physiological parameters. []
Q9: Can natural compounds mitigate the toxic effects of this compound?
A9: Research suggests that natural compounds like naringenin may offer some protection against cadmium-induced toxicity in biological systems. Studies on Nile tilapia exposed to CdCl2·H2O showed that treatment with naringenin, particularly in its nanoparticle form, could alleviate some of the negative effects caused by cadmium exposure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


